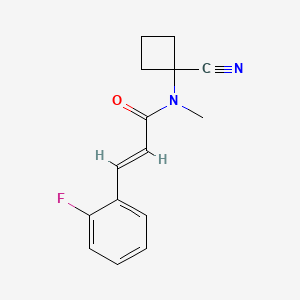
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is an organic compound that belongs to the class of amides. This compound features a cyanocyclobutyl group, a fluorophenyl group, and a methylprop-2-enamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyanocyclobutyl group: This can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, followed by cyanation.
Introduction of the fluorophenyl group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the intermediate compound.
Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction temperatures to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- (E)-N-(1-cyanocyclobutyl)-3-(2-chlorophenyl)-N-methylprop-2-enamide
- (E)-N-(1-cyanocyclobutyl)-3-(2-bromophenyl)-N-methylprop-2-enamide
- (E)-N-(1-cyanocyclobutyl)-3-(2-methylphenyl)-N-methylprop-2-enamide
Uniqueness
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
属性
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(15(11-17)9-4-10-15)14(19)8-7-12-5-2-3-6-13(12)16/h2-3,5-8H,4,9-10H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUHBEDZBHEFHN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1F)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1F)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














